molecular formula C18H19BrN6O4 B2688137 3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921859-19-0

3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2688137
CAS RN: 921859-19-0
M. Wt: 463.292
InChI Key: AAJGMUQPMRVUGY-UHFFFAOYSA-N
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Description

The compound is a derivative of the [1,2,4]triazolo[4,3-e]purine class of compounds . These compounds are often studied for their potential biological activities. The presence of bromophenol and methoxy groups may influence its properties and potential applications.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and reagents used. Bromophenols, for example, can undergo various reactions due to the presence of the reactive bromine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Bromophenols, for instance, have unique properties due to the presence of the bromine atom .

Scientific Research Applications

Anticancer Activity

A novel series of fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, synthesized for anticancer research, demonstrated significant in vitro anti-proliferative activity against human cancer cell lines including MCF-7 and A-549. These compounds were compared to the standard drug doxorubicin, showing IC50 values indicating potent activity. Molecular docking studies further complemented these results, highlighting the potential of these derivatives as anticancer agents (E. Ramya Sucharitha et al., 2021).

Antimicrobial and Anti-HIV Activity

New triazino and triazolo[4,3-e]purine derivatives were synthesized and evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities. Among these, specific compounds exhibited considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, as well as moderate anti-HIV activity. Additionally, one compound demonstrated significant antimicrobial efficacy against P. aeruginosa, comparable to ampicillin, indicating the broad potential of these derivatives in infectious disease research (F. Ashour et al., 2012).

Synthesis and Reactivity Studies

Investigations into the reactions of certain triazole derivatives with NH-azoles resulted in the formation of novel heterocyclic compounds with potential applications in medicinal chemistry. These studies provide insight into the reactivity and possible transformations of these derivatives, which could be useful for the development of new pharmaceuticals (F. A. Khaliullin et al., 2014).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods led to the creation of novel polycondensation compounds, including triazolinediones. Using ionic liquids and microwave irradiation, this green protocol offers a more sustainable approach to synthesizing heterocyclic compounds with potential applications in various fields, including materials science and pharmacology (S. Mallakpour & Z. Rafiee, 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Bromophenols, for example, have been found in human environments and have raised questions about their safety .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Compounds with the [1,2,4]triazolo[4,3-e]purine scaffold, for instance, are often studied for their potential as therapeutic agents .

properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O4/c1-22-15-13(16(26)23(2)18(22)27)24(7-8-28-3)17-21-20-14(25(15)17)11-9-10(19)5-6-12(11)29-4/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJGMUQPMRVUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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